molecular formula C12H5Br2NOS B14527313 4,7-Dibromo-3H-phenothiazin-3-one CAS No. 62721-42-0

4,7-Dibromo-3H-phenothiazin-3-one

Cat. No.: B14527313
CAS No.: 62721-42-0
M. Wt: 371.05 g/mol
InChI Key: CNJAOEAUFPLGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dibromo-3H-phenothiazin-3-one is a halogenated derivative of the phenothiazinone heterocyclic system. Phenothiazinones are sulfur- and nitrogen-containing tricyclic compounds with applications in pharmaceuticals, dyes, and materials science.

Properties

CAS No.

62721-42-0

Molecular Formula

C12H5Br2NOS

Molecular Weight

371.05 g/mol

IUPAC Name

4,7-dibromophenothiazin-3-one

InChI

InChI=1S/C12H5Br2NOS/c13-6-1-2-7-10(5-6)17-12-8(15-7)3-4-9(16)11(12)14/h1-5H

InChI Key

CNJAOEAUFPLGSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC3=C(C(=O)C=CC3=N2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,9-Dibromo-2,7-dichloro-3H-phenothiazin-3-one

This compound (CAS 62721-46-4) shares the phenothiazinone core but differs in halogenation: bromines at positions 1 and 9, and chlorines at 2 and 7. Key comparisons include:

  • Substituent Effects : Bromine’s larger atomic radius and polarizability compared to chlorine increase steric hindrance and alter electron distribution. The 4,7-dibromo derivative may exhibit distinct reactivity in substitution or coupling reactions due to reduced steric crowding compared to the 1,9-dibromo analog.
  • Molecular Weight: The dichloro-dibromo derivative has a molar mass of 439.94 g/mol (C₁₂H₃Br₂Cl₂NOS), whereas the target compound (4,7-dibromo) would have a lower mass (estimated ~366 g/mol for C₁₂H₅Br₂NOS), affecting solubility and diffusion kinetics.
  • Applications : Chlorine substituents in the 1,9-dibromo analog may enhance stability in biological environments, while bromine-rich derivatives are often prioritized in photodynamic therapy or catalysis.

4,5-Dibromo-2-phenylpyridazin-3(2H)-one

This pyridazinone derivative (CAS 14305-08-9) features a different heterocyclic core (two adjacent nitrogen atoms) and substituents (bromines at 4,5; phenyl at 2). Key distinctions:

  • Core Structure: Pyridazinones lack the sulfur atom present in phenothiazinones, reducing π-conjugation and altering redox properties.
  • Reactivity: The electron-deficient pyridazinone ring may favor nucleophilic attacks at the 4,5-bromo positions, whereas phenothiazinones are more likely to engage in electrophilic aromatic substitutions.
  • Functional Potential: Pyridazinones are common in agrochemicals and kinase inhibitors, while phenothiazinones are explored for antipsychotic or antimicrobial activity.

Data Table: Comparative Analysis

Compound Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Properties
4,7-Dibromo-3H-phenothiazin-3-one Phenothiazinone Br at 4,7 C₁₂H₅Br₂NOS ~366 (estimated) High electron deficiency
1,9-Dibromo-2,7-dichloro-3H-phenothiazin-3-one Phenothiazinone Br at 1,9; Cl at 2,7 C₁₂H₃Br₂Cl₂NOS 439.94 Enhanced steric hindrance
4,5-Dibromo-2-phenylpyridazin-3(2H)-one Pyridazinone Br at 4,5; Ph at 2 C₁₀H₆Br₂N₂O ~330 (calculated) Electron-deficient core

Research Implications and Limitations

  • Synthetic Challenges: Bromination regioselectivity in phenothiazinones requires precise control, as seen in microwave-assisted syntheses of related heterocycles .
  • Biological Relevance : Chlorinated analogs may offer metabolic stability, while brominated derivatives could improve photodynamic activity.
  • Data Gaps: Direct experimental data on this compound are sparse; comparisons rely on structural extrapolation. Further studies on its spectroscopic, thermodynamic, and biological profiles are warranted.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.